Burkinabin C Burkinabin C Burkinabin C is a natural product found in Zanthoxylum zanthoxyloides with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1934406
InChI: InChI=1S/C23H24O12/c1-32-16-7-11(3-5-13(16)24)20(27)34-18-10-23(31,22(29)30)9-15(26)19(18)35-21(28)12-4-6-14(25)17(8-12)33-2/h3-8,15,18-19,24-26,31H,9-10H2,1-2H3,(H,29,30)/t15-,18-,19-,23+/m1/s1
SMILES:
Molecular Formula: C23H24O12
Molecular Weight: 492.4 g/mol

Burkinabin C

CAS No.:

Cat. No.: VC1934406

Molecular Formula: C23H24O12

Molecular Weight: 492.4 g/mol

* For research use only. Not for human or veterinary use.

Burkinabin C -

Specification

Molecular Formula C23H24O12
Molecular Weight 492.4 g/mol
IUPAC Name (1S,3R,4R,5R)-1,3-dihydroxy-4,5-bis[(4-hydroxy-3-methoxybenzoyl)oxy]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C23H24O12/c1-32-16-7-11(3-5-13(16)24)20(27)34-18-10-23(31,22(29)30)9-15(26)19(18)35-21(28)12-4-6-14(25)17(8-12)33-2/h3-8,15,18-19,24-26,31H,9-10H2,1-2H3,(H,29,30)/t15-,18-,19-,23+/m1/s1
Standard InChI Key NNIPMYIDMKBMBF-ALIIGJLFSA-N
Isomeric SMILES COC1=C(C=CC(=C1)C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2OC(=O)C3=CC(=C(C=C3)O)OC)O)(C(=O)O)O)O
Canonical SMILES COC1=C(C=CC(=C1)C(=O)OC2CC(CC(C2OC(=O)C3=CC(=C(C=C3)O)OC)O)(C(=O)O)O)O

Introduction

Chemical Identity and Structure

Burkinabin C is chemically defined as (1S,3R,4R,5R)-1,3-dihydroxy-4,5-bis[(4-hydroxy-3-methoxybenzoyl)oxy]cyclohexane-1-carboxylic acid . This compound belongs to the family of divanilloylquinic acids, specifically categorized as 4,5-O-divanilloylquinic acid . The molecular structure features two vanillic acid moieties (4-hydroxy-3-methoxybenzoyl groups) attached to a cyclohexane carboxylic acid backbone through ester linkages.

Basic Chemical Data

The essential chemical properties of Burkinabin C are summarized in the following table:

PropertyValue
IUPAC Name(1S,3R,4R,5R)-1,3-dihydroxy-4,5-bis[(4-hydroxy-3-methoxybenzoyl)oxy]cyclohexane-1-carboxylic acid
Molecular FormulaC₂₃H₂₄O₁₂
Molecular Weight492.40 g/mol
Exact Mass492.12677620 g/mol
CAS Number720682-39-3
UNIIHZ5FJG5GK4
InChI KeyNNIPMYIDMKBMBF-ALIIGJLFSA-N

Structural Characteristics

Burkinabin C possesses a unique stereochemical configuration with four defined stereocenters, contributing to its specific biological activities . The compound features:

  • A cyclohexane ring with a carboxylic acid group

  • Two hydroxyl groups at positions 1 and 3

  • Two vanilloyl moieties at positions 4 and 5

  • Specific stereochemistry: (1S,3R,4R,5R)

The canonical SMILES notation for Burkinabin C is COC1=C(C=CC(=C1)C(=O)O[C@@H]2CC@@(C(=O)O)O)O .

Physical and Chemical Properties

Physicochemical Properties

Burkinabin C demonstrates several important physicochemical properties that influence its biological behavior:

PropertyValue
Topological Polar Surface Area (TPSA)189.00 Ų
XLogP1.30
Atomic LogP (AlogP)0.84
Hydrogen Bond Acceptors11
Hydrogen Bond Donors5
Rotatable Bonds7

These properties suggest moderate lipophilicity and significant hydrogen bonding capacity, which may contribute to its biological activities .

ADMET Properties

The predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Burkinabin C provide insights into its potential pharmacokinetic behavior:

ParameterValueProbability (%)
Human Intestinal AbsorptionPositive83.43%
Caco-2 PermeabilityNegative84.47%
Blood-Brain Barrier PenetrationNegative57.50%
Human Oral BioavailabilityNegative55.71%
Subcellular LocalizationMitochondria75.77%
OATP1B1 InhibitionPositive92.73%
OATP1B3 InhibitionPositive91.85%
BSEP InhibitionPositive81.49%

Natural Sources and Isolation

Botanical Sources

Burkinabin C has been primarily isolated from the root bark of Zanthoxylum zanthoxyloides (syn. Fagara zanthoxyloides) of the Rutaceae family . This plant is native to West Africa and has been traditionally used for various medicinal purposes:

RegionTraditional Uses of Z. zanthoxyloides
Burkina FasoTreatment of sickle cell disease
GhanaDecoctions for malaria treatment
UgandaTreatment of toothache, sexual impotence, gonorrhea
TogoTreatment of wounds, pain relief
Côte d'IvoireOral pathogen infections, tooth pain

The plant's widespread traditional use for sickle cell anemia treatment led researchers to investigate its chemical constituents, resulting in the discovery of Burkinabin C and related compounds .

Isolation and Identification

Burkinabin C was identified through LC/MS/NMR analysis of root bark extracts from Z. zanthoxyloides, along with its isomers Burkinabin A and Burkinabin B . The compound was characterized as one of three isomeric divanilloylquinic acids present in the plant. The formal identification and structure elucidation of these compounds represented a significant advancement in understanding the active constituents responsible for the plant's antisickling properties.

Biological Activities

Antisickling Properties

The most significant biological activity of Burkinabin C is its antisickling effect, particularly relevant for sickle cell disease (SCD) management. Research has demonstrated that Burkinabin C exhibits superior antisickling properties compared to its structural isomers .

A comparative study of the three burkinabins revealed a progressive increase in antisickling efficacy from Burkinabin A to Burkinabin C, with Burkinabin C showing the strongest effect . This finding suggests that the specific positioning of the vanilloyl groups at the 4,5-positions of the quinic acid backbone in Burkinabin C confers optimal biological activity.

Mechanism of Action

The mechanism underlying Burkinabin C's antisickling activity is related to its chemical structure. As a benzoic acid derivative (BAD), it possesses specific structural features that enhance its interaction with hemoglobin molecules .

Research has indicated that effective antisickling compounds often share certain characteristics:

  • Strong electron-donating groups attached to the benzene ring

  • Moderate lipophilicity

  • Hydrophilic substituents on the phenyl ring to facilitate interaction with polar amino acid residues

Burkinabin C's structure aligns with these requirements, potentially explaining its potent antisickling activity. The compound may interact with hemoglobin molecules, preventing or reversing the polymerization process that leads to sickle cell formation.

Other Biological Activities

In addition to its antisickling properties, some sources suggest that Burkinabin C may possess cytotoxic properties, although this aspect requires further investigation. Its structural features and relationship to other bioactive compounds suggest potential for additional pharmacological activities that remain to be fully explored.

Comparative Analysis with Related Compounds

Structural Isomers: Burkinabins A, B, and C

Burkinabin C belongs to a family of three isomeric divanilloylquinic acids isolated from Z. zanthoxyloides. A comparative analysis of these compounds provides insights into structure-activity relationships:

CompoundStructural TypePosition of Vanilloyl GroupsAntisickling Activity
Burkinabin A3,4-O-divanilloylquinic acid3,4 positionsModerate
Burkinabin B3,5-O-divanilloylquinic acid3,5 positionsIntermediate
Burkinabin C4,5-O-divanilloylquinic acid4,5 positionsStrongest

This pattern suggests that the specific positioning of the vanilloyl groups significantly influences the antisickling efficacy, with the 4,5-arrangement in Burkinabin C providing optimal activity .

Structure-Activity Relationships

The superior antisickling activity of Burkinabin C compared to its isomers suggests important structure-activity relationships. Researchers have postulated that the following factors may contribute to enhanced antisickling activity in benzoic acid derivatives like Burkinabin C:

  • Strong electron-donating groups attached to the benzene ring with average lipophilicity

  • Hydrophilic substituents on the phenyl ring to facilitate interaction with polar amino acid residues

  • A phenyl core to enhance hydrophobic interactions with hydrophobic amino acids

These features likely enable more effective binding to hemoglobin molecules, preventing the polymerization that leads to sickling of red blood cells.

Research Status and Applications

Key Research Findings

Research on Burkinabin C has primarily focused on its antisickling properties and potential applications in sickle cell disease management. Key findings include:

  • Identification of Burkinabin C as one of the active antisickling compounds in Z. zanthoxyloides root bark extracts

  • Demonstration of superior antisickling activity compared to its structural isomers (Burkinabins A and B)

  • Correlation between the specific 4,5-positioning of vanilloyl groups and enhanced antisickling activity

Research Gaps and Future Directions

Despite promising findings, several research gaps remain in our understanding of Burkinabin C:

  • Detailed pharmacokinetic studies to determine bioavailability, metabolism, and elimination

  • Comprehensive toxicological evaluations

  • Clinical studies to validate antisickling efficacy in humans

  • Investigation of potential synergistic effects with other compounds

  • Exploration of additional biological activities beyond antisickling properties

Addressing these gaps could further establish the therapeutic potential of Burkinabin C and guide future drug development efforts.

Analytical Methods and Identification

Various analytical methods have been employed to identify and characterize Burkinabin C:

  • Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC/MS/NMR) analysis was used for initial identification and structural elucidation

  • High-Performance Liquid Chromatography (HPLC) for quantification in plant extracts

  • Spectroscopic methods including UV-visible spectroscopy, infrared spectroscopy, and nuclear magnetic resonance

These analytical approaches have been crucial for confirming the structure of Burkinabin C and distinguishing it from its isomers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator